

A Technical Guide to Di-Sec-Butylamine: Commercial Availability, Purity, and Synthetic Protocols

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Compound of Interest		
Compound Name:	DI-Sec-butylamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **di-sec-butylamine**, a secondary aliphatic amine with significant applications as a versatile intermediate in the synthesis of agrochemicals, corrosion inhibitors, and notably, as a building block in pharmaceutical research and development. Its branched alkyl structure is strategically employed to modify the physicochemical properties of drug candidates, such as solubility and lipophilicity.[1]

Commercial Availability and Purity Grades

Di-sec-butylamine is readily available from several major chemical suppliers. The most commonly offered purity grade is ≥99%, suitable for most research and development applications, including pharmaceutical synthesis. Below is a summary of offerings from prominent vendors.

Supplier	Purity Grade(s)	Available Quantities
Sigma-Aldrich	≥99%	25 mL, 100 mL, 500 mL
TCI America	≥99.0% (GC)	25 mL, 500 mL
Fisher Scientific	≥99.0+%	25 mL
Lab Pro Inc.	Min. 99.0% (GC)	25 mL, 500 mL



Physicochemical and Purity Data

High-purity **di-sec-butylamine** is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key properties and typical impurity profile, as determined by gas chromatography (GC), are summarized below.

Property	Value
Chemical Formula	C ₈ H ₁₉ N
Molecular Weight	129.24 g/mol
CAS Number	626-23-3
Boiling Point	135 °C at 765 mmHg
Density	0.753 g/mL at 25 °C
Refractive Index	n20/D 1.41
Purity (by GC)	≥99.0%
Typical Impurities	sec-Butylamine, 2-Butanone, Water

Synthesis and Purification Methodologies

The primary industrial synthesis route for **di-sec-butylamine** is the reductive amination of 2-butanone with sec-butylamine. This method is favored for its high selectivity and efficiency. The subsequent purification is typically achieved through fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.[1]

Experimental Protocol: Synthesis of Di-Sec-Butylamine via Reductive Amination

This protocol describes a representative lab-scale synthesis of **di-sec-butylamine**.

Materials:

2-Butanone



- sec-Butylamine
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE)
- Acetic acid
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Dichloromethane (DCM)

Procedure:

- To a solution of 2-butanone (1.0 equivalent) and sec-butylamine (1.1 equivalents) in 1,2dichloroethane, add acetic acid (1.1 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-16 hours.
- Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-sec-butylamine.

Experimental Protocol: Purification by Fractional Distillation



Equipment:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Vacuum source and gauge

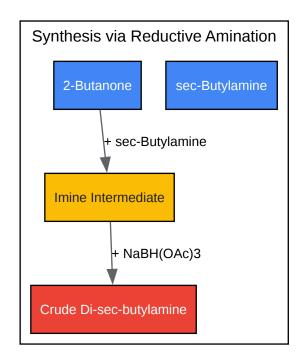
Procedure:

- Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
- Charge the round-bottom flask with the crude di-sec-butylamine.
- Apply a vacuum to the system, typically in the range of 20-30 mmHg.
- Begin heating the flask gently with the heating mantle.
- Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
- Collect the **di-sec-butylamine** fraction at its boiling point under the applied vacuum.
- Once the main fraction has been collected, discontinue heating and allow the apparatus to cool before releasing the vacuum.

Visualizing the Synthetic Pathway and Workflow

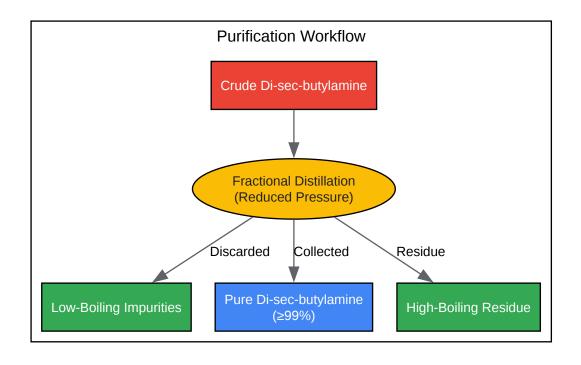
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and purification of **di-sec-butylamine**.





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Caption: Reductive amination synthesis of di-sec-butylamine.



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Caption: Purification of **di-sec-butylamine** by fractional distillation.

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References

- 1. DI-SEC-BUTYLAMINE Ataman Kimya [atamanchemicals.com]
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